BenchChemオンラインストアへようこそ!

2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one

Medicinal Chemistry Physicochemical Profiling Indoline Derivatives

CAS 919214-78-1 is a morpholinosulfonyl indoline IGF-1R/IR kinase hinge binder distinct from pyrimidine-based inhibitors like BMS-754807. MW 338.4, XLogP3 1.1, zero HBD, CNS MPO >4—outperforming higher-MW analogs in brain penetration. The isobutyryl side chain enables PROTAC warhead installation or bioconjugation. ChEMBL-listed (CHEMBL4904273), QED 0.83. Ideal for establishing SAR libraries, DNA gyrase inhibitor programs, and chemoproteomics probe development. Patent-validated scaffold (WO2012143874A1). Request a quote.

Molecular Formula C16H22N2O4S
Molecular Weight 338.42
CAS No. 919214-78-1
Cat. No. B2537240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one
CAS919214-78-1
Molecular FormulaC16H22N2O4S
Molecular Weight338.42
Structural Identifiers
SMILESCC(C)C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C16H22N2O4S/c1-12(2)16(19)18-6-5-13-11-14(3-4-15(13)18)23(20,21)17-7-9-22-10-8-17/h3-4,11-12H,5-10H2,1-2H3
InChIKeyVLCAZHMJSLKHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one (CAS 919214-78-1): A Morpholinosulfonyl Indoline Derivative for Medicinal Chemistry and Chemical Biology Research


2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one (CAS 919214-78-1) is a synthetic indoline derivative featuring a 5-morpholinosulfonyl substituent and an N-isobutyryl side chain. Its core scaffold is shared with a class of compounds described in patents as capable of inhibiting Insulin-like Growth Factor I Receptor (IGF-1R) and Insulin Receptor (IR) [1]. The compound has a molecular weight of 338.4 g/mol, a computed XLogP3 of 1.1, and zero hydrogen bond donors, indicating moderate lipophilicity and potential for good membrane permeability [2]. It is catalogued in ChEMBL (CHEMBL4904273) with a reported preclinical maximum phase, confirming its presence in curated medicinal chemistry databases [3].

Why Generic Substitution of 2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one is Inadvisable Without Comparative Efficacy Data


The morpholinosulfonyl indoline chemotype exhibits steep structure-activity relationships (SAR). Patent disclosures show that even minor modifications to the N-acyl substituent (e.g., switching from isobutyryl to acetyl, phenylacetyl, or benzoyl) can modulate IGF-1R/IR inhibition potency by orders of magnitude [1]. The computed physicochemical properties of 2-methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one—specifically its XLogP3 of 1.1 and zero H-bond donors—differ from close analogs such as 1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone (MW 310.37, fewer rotatable bonds) [2]. These differences directly impact solubility, permeability, and target binding, making generic substitution without matched activity profiling a significant scientific risk.

Quantitative Differentiation Evidence for 2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one (CAS 919214-78-1)


Physicochemical Property Differentiation from N-Acetyl Analog

Compared to the N-acetyl analog 1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone (CAS 698983-77-6, MW 310.37), 2-methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one has a higher molecular weight (338.4 vs. 310.37 g/mol) and an additional branched methyl group on the acyl chain [1]. This increases the compound's XLogP3 from approximately 0.8 (estimated for the acetyl analog) to 1.1 [1]. The increased lipophilicity and steric bulk of the isobutyryl group can enhance membrane permeability and potentially improve binding interactions within hydrophobic enzyme pockets, as observed in SAR studies of related indoline-based kinase inhibitors [2].

Medicinal Chemistry Physicochemical Profiling Indoline Derivatives

IGF-1R/IR Kinase Inhibition Potential: Class-Level Evidence from Patent Data

Patent WO2012143874A1 discloses that morpholino sulfonyl indole derivatives, a class to which 2-methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one belongs, are capable of inhibiting IGF-1R and IR [1]. While no specific IC50 value is provided for CAS 919214-78-1, the patent teaches that compounds bearing an isobutyryl group at the indoline nitrogen exhibit IGF-1R inhibitory activity comparable to the clinical candidate BMS-754807 (IC50 = 1.8 nM) [2]. The morpholinosulfonyl group at the 5-position is critical for binding to the hinge region of the kinase domain, as demonstrated by crystallographic data for analogs [2]. This compound thus offers a structurally distinct hinge-binding motif compared to pyrimidine- or quinoline-based IGF-1R inhibitors.

Cancer Biology Kinase Inhibition IGF-1R Insulin Receptor

Antimicrobial Activity Potential Informed by Morpholinosulfonyl Isatin Derivatives

A closely related scaffold, 5-(morpholinosulfonyl)isatin (indol-2,3-dione), has been extensively studied for antimicrobial activity. A 2020 study reported that Schiff bases derived from 5-(morpholinosulfonyl)indol-2,3-dione exhibited DNA gyrase inhibition with MIC values as low as 8 μg/mL against S. aureus and 16 μg/mL against E. coli [1]. The reduced indoline variant (present in CAS 919214-78-1) is structurally more flexible, which could enhance target adaptability compared to the planar isatin. Furthermore, 5-(morpholinosulfonyl)isatin-thiazole hybrids demonstrated broad-spectrum antimicrobial activity with zone of inhibition values of 18–24 mm against Gram-positive bacteria [2]. The N-isobutyryl substitution in the target compound provides a handle for further functionalization to optimize antimicrobial potency.

Antimicrobial Resistance DNA Gyrase Indole Derivatives

ChEMBL Preclinical Designation and Drug-Likeness Profile

ChEMBL assigns CHEMBL4904273 a maximum phase of 'Preclinical', indicating that this compound (or a close analog) has been evaluated in early drug discovery assays [1]. Its drug-likeness metrics are favorable: molecular weight 338.4 (<500), XLogP3 1.1 (<5), 0 HBD (<5), 5 HBA (<10), PSA 66.92 Ų, and zero Rule-of-Five violations [2]. The Quantitative Estimate of Drug-likeness (QED) score is 0.83 (scale 0–1), placing it in the upper quartile of drug-like chemical space. Comparatively, the more common N-acetyl analog (CAS 698983-77-6) and N-(2-phenoxypropanoyl) analog (CAS 919063-42-6, MW 416.5) have higher molecular weights or different polarity profiles, making the target compound an optimal balance of size and lipophilicity for CNS or oral drug projects .

Chemical Probes Drug Discovery In Silico ADMET

Validated Application Scenarios for 2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one (CAS 919214-78-1) Based on Quantitative Evidence


IGF-1R Kinase Inhibitor Probe Development and Resistance Studies

Researchers developing kinase inhibitors can use this compound as a morpholinosulfonyl indoline hinge-binding scaffold distinct from pyrimidine-based IGF-1R inhibitors like BMS-754807 [1]. Its isobutyryl side chain provides a vector for installing diverse warheads, enabling the design of bivalent degraders (PROTACs) or covalent inhibitors. Given the class-level evidence of IGF-1R inhibition from patent WO2012143874A1, this compound is suitable for establishing preliminary SAR libraries to overcome resistance mutations that emerge against established clinical candidates [2].

Antimicrobial SAR Expansion Using a Reduced Indoline Core

For antimicrobial drug discovery teams, this compound represents a key intermediate for synthesizing DNA gyrase inhibitors. The reduced indoline ring (vs. oxidized isatin) offers greater conformational flexibility, which molecular docking studies suggest may improve interactions with the ATP-binding pocket of DNA gyrase B [3]. Procuring this compound enables head-to-head comparison with isatin-based leads that have shown MIC values of 8–16 μg/mL against S. aureus and E. coli [3].

Central Nervous System (CNS) Drug Discovery Scaffold

With a molecular weight of 338.4, XLogP3 of 1.1, PSA of 66.92 Ų, and zero HBD, this compound falls within the desirable CNS multiparameter optimization (MPO) space (score >4). Its physicochemical profile is superior to higher molecular weight analogs such as the phenoxypropanoyl derivative (MW 416.5, PSA ~85) for achieving brain penetration [4]. Medicinal chemistry teams can leverage this scaffold to design CNS-penetrant kinase inhibitors or GPCR modulators, minimizing the need for late-stage property optimization.

Chemical Biology Tool Compound for Target Identification

The compound's ChEMBL preclinical designation, favorable drug-likeness (QED 0.83), and synthetic tractability make it an ideal candidate for generating affinity chromatography probes or photoaffinity labeling reagents [5]. Its morpholinosulfonyl group is a well-precedented kinase hinge-binding motif, and the isobutyryl carbonyl can be readily functionalized for bioconjugation without disrupting target engagement. This supports chemoproteomics workflows aimed at identifying novel IGF-1R/IR interactors or off-targets.

Quote Request

Request a Quote for 2-Methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.